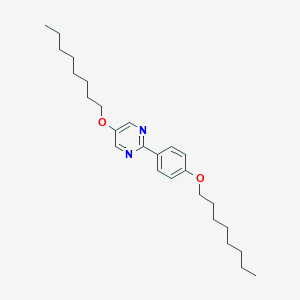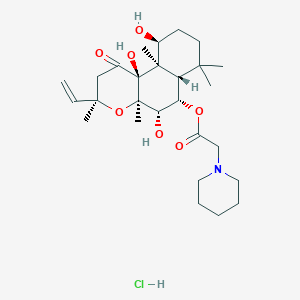
1-Cyclopropylpenta-1,3-diyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropylpenta-1,3-diyne is a chemical compound with the molecular formula C8H6. It is also known as 1,3-cyclopropylpentadiyne or CPD. This compound has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of 1-Cyclopropylpenta-1,3-diyne is not well understood. However, it is believed to act as a potent inhibitor of various enzymes and proteins, including DNA polymerase, RNA polymerase, and topoisomerase. This inhibition leads to the disruption of various cellular processes, ultimately resulting in cell death.
Biochemische Und Physiologische Effekte
1-Cyclopropylpenta-1,3-diyne has been shown to exhibit potent cytotoxic effects against various cancer cell lines. It has also been shown to exhibit anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Cyclopropylpenta-1,3-diyne is its high potency against cancer cells, which makes it a promising candidate for the development of new anticancer drugs. However, its high toxicity and potential side effects limit its use in clinical settings. Additionally, its complex synthesis method and high cost make it difficult to produce in large quantities for laboratory experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-Cyclopropylpenta-1,3-diyne. One direction is the development of new synthetic methods for the production of this compound, which could lead to improved yields and lower costs. Another direction is the exploration of its potential applications in the field of organic electronics, where it could be used as a building block for the synthesis of new materials with unique electronic properties. Finally, the development of new drugs based on 1-Cyclopropylpenta-1,3-diyne could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Synthesemethoden
The synthesis of 1-Cyclopropylpenta-1,3-diyne can be achieved through several methods. One of the most common methods is the Sonogashira coupling reaction, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst. Another method involves the reaction of a cyclopropyl bromide with a terminal alkyne in the presence of a strong base.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropylpenta-1,3-diyne has been widely studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of organic electronics, where it can be used as a building block for the synthesis of new materials with unique electronic properties. It has also been studied for its potential applications in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of new drugs with improved therapeutic properties.
Eigenschaften
CAS-Nummer |
116316-76-8 |
|---|---|
Produktname |
1-Cyclopropylpenta-1,3-diyne |
Molekularformel |
C8H8 |
Molekulargewicht |
104.15 g/mol |
IUPAC-Name |
penta-1,3-diynylcyclopropane |
InChI |
InChI=1S/C8H8/c1-2-3-4-5-8-6-7-8/h8H,6-7H2,1H3 |
InChI-Schlüssel |
ZEKLXAZDDKNQBK-UHFFFAOYSA-N |
SMILES |
CC#CC#CC1CC1 |
Kanonische SMILES |
CC#CC#CC1CC1 |
Andere CAS-Nummern |
116316-76-8 |
Synonyme |
1-cyclopropylpenta-1,3-diyne |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)


![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)





![3-Methylbenzo[c]isoxazole-4,7-dione](/img/structure/B55293.png)
